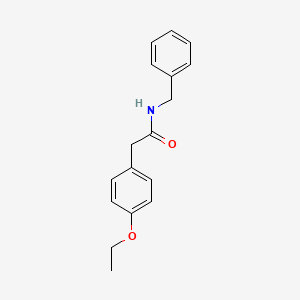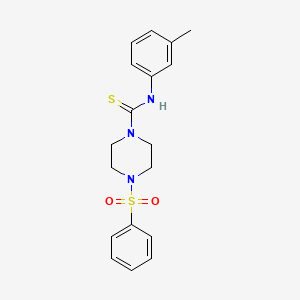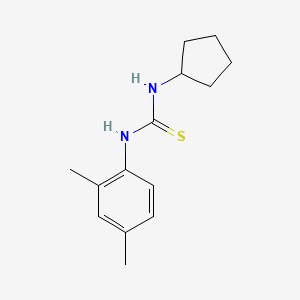![molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiophene family, which is known for its diverse biological and chemical properties. In
科学研究应用
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides that may have harmful effects on the environment.
In materials science, this compound has been studied for its potential use as a building block for organic electronic materials. This compound has been shown to have good solubility and stability, making it a promising candidate for use in organic photovoltaic devices.
作用机制
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell survival, leading to apoptosis. Inflammation is inhibited by the compound by blocking the production of inflammatory cytokines. As a pesticide, this compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the activity of certain enzymes involved in cell survival. Inflammation is inhibited by blocking the production of inflammatory cytokines. As a pesticide, the compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
实验室实验的优点和局限性
One advantage of using methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its high purity and yield, which can be achieved through the optimized synthesis method. This compound is also relatively stable and has good solubility, making it easy to handle in lab experiments. However, one limitation of using this compound is its potential toxicity, particularly in the case of its use as a pesticide. Care should be taken to handle this compound safely in lab experiments.
未来方向
There are several future directions for the scientific research on methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate. In medicine, further studies are needed to explore the potential of this compound as an anticancer agent and anti-inflammatory agent. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a pesticide. In materials science, further studies are needed to optimize the use of this compound as a building block for organic electronic materials. Overall, the potential applications of this compound make it a promising candidate for further scientific research.
合成方法
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with methyl thioglycolate to form methyl 3-[(2-methylbenzoyl)thio]-2-methylbenzoate. The final step involves the reaction of this intermediate with ammonium carbonate to form the desired product, this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
属性
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)



![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)
